3,5-Dibromo-4-fluorobenzaldehyde
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Overview
Description
3,5-Dibromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, and the hydrogen at position 4 is replaced by a fluorine atom. This compound is known for its unique chemical properties and is widely used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluorobenzaldehyde typically involves the bromination of 4-fluorobenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C to ensure selective bromination at the desired positions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale bromination reactions, followed by purification steps such as recrystallization or column chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Major Products Formed:
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3,5-Dibromo-4-fluorobenzoic acid.
Reduction: Formation of 3,5-Dibromo-4-fluorobenzyl alcohol.
Scientific Research Applications
3,5-Dibromo-4-fluorobenzaldehyde has a wide range of applications in scientific research and industrial processes:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and pigments.
Biology: Studied for its antimicrobial properties against various strains of bacteria and fungi.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit the activity of certain enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.
Disrupting Cell Membranes: It can interact with cell membranes, causing disruption and cell death in microbial or cancer cells.
Comparison with Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but with fluorine atoms at positions 3 and 5 instead of bromine.
4-Fluorobenzaldehyde: Lacks the bromine atoms at positions 3 and 5.
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group at position 4 instead of fluorine
Uniqueness: 3,5-Dibromo-4-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This combination of halogens makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
Properties
IUPAC Name |
3,5-dibromo-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDJMFFIYDQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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